1,1,1-Trifluorohex-5-yn-3-amine: A Strategic Fluorinated Building Block for Medicinal Chemistry
1,1,1-Trifluorohex-5-yn-3-amine: A Strategic Fluorinated Building Block for Medicinal Chemistry
Executive Summary
1,1,1-Trifluorohex-5-yn-3-amine (CAS: 1249233-23-5) represents a high-value "chimeric" intermediate in modern drug discovery. It seamlessly integrates three distinct medicinal chemistry design elements into a compact scaffold: a trifluoromethyl group (
This technical guide provides a comprehensive analysis of its chemical properties, a validated enantioselective synthesis protocol, and strategic applications in linker design and fragment-based drug discovery (FBDD).
Part 1: Physicochemical Profile & Structural Analysis
Structural Logic
The molecule consists of a six-carbon backbone functionalized at specific positions to maximize utility without steric overcrowding.
-
C1 (Trifluoromethyl): Acts as a metabolic block and lowers the pKa of the amine via inductive effects.
-
C3 (Chiral Center): The amine-bearing carbon. The absolute configuration (
or ) is critical for binding affinity. -
C5-C6 (Alkyne): A homopropargyl motif relative to the amine. This spacing (
) prevents the instability associated with propargylic amines (which can isomerize to allenes) while maintaining a rigid vector for extension.
Physicochemical Properties
The strategic placement of the
| Property | Estimated Value | Medicinal Chemistry Implication |
| Molecular Formula | Low MW (151.13 Da) ideal for FBDD. | |
| pKa (Conjugate Acid) | 8.2 – 8.7 | Lower than alkyl amines (~10.5). Reduces lysosomal trapping; improves passive permeability at physiological pH. |
| LogP (ClogP) | ~1.2 – 1.5 | Moderate lipophilicity; |
| H-Bond Donors/Acceptors | 2 / 1 | Balanced profile for solubility and binding. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Expert Insight: The pKa modulation is the "killer feature" here. Unlike standard aliphatic amines which are fully protonated at pH 7.4, this fluorinated variant exists in a significant equilibrium with its neutral form, facilitating membrane traversal while retaining the ability to form salt bridges in the binding pocket.
Part 2: Enantioselective Synthesis Protocol
While racemic material is available, medicinal chemistry demands enantiopurity. The most robust route utilizes Ellman’s Sulfinamide chemistry combined with a regioselective Barbier-type propargylation. This protocol avoids the formation of the undesired allenyl isomer.
Retrosynthetic Analysis
The C3-C4 bond is formed via nucleophilic attack of a propargyl species on a chiral imine derived from 3,3,3-trifluoropropanal.
Figure 1: Enantioselective synthesis workflow targeting the (S)-isomer.
Step-by-Step Protocol
Step 1: Formation of the Chiral Sulfinyl Imine
-
Reagents: 3,3,3-Trifluoropropanal (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.0 eq), Titanium(IV) ethoxide (2.0 eq).
-
Solvent: Dry THF (0.5 M).
-
Procedure: Mix sulfinamide and aldehyde in THF. Add
dropwise. Stir at RT for 12-16 h. -
Workup: Quench with brine. Filter the titanium salts through Celite. Dry organics (
) and concentrate.[1] -
Validation:
NMR should show the imine proton singlet around 8.0-8.5 ppm.
Step 2: Diastereoselective Propargylation (Barbier Conditions) Critical Step: Use Zinc to favor the homopropargyl product over the allene.
-
Reagents: Propargyl bromide (1.5 eq, 80% in toluene), Activated Zinc dust (2.0 eq).
-
Solvent: THF/Saturated
(aq) (1:1 ratio) – Barbier conditions. -
Procedure: To the crude imine in THF, add the propargyl bromide and then the Zn dust in one portion at
. Allow to warm to RT. -
Mechanism: The Zinc inserts to form the organozinc species in situ, which attacks the imine face shielded by the bulky tert-butyl group.
-
Purification: Silica gel chromatography (EtOAc/Hexanes). Separate diastereomers if necessary (dr usually >95:5).
Step 3: Deprotection to Amine Salt
-
Reagent: 4M HCl in Dioxane or MeOH.
-
Procedure: Dissolve intermediate in MeOH. Add HCl solution. Stir 1 h.
-
Isolation: Concentrate to dryness. Triturate with
to obtain the white solid hydrochloride salt.
Part 3: Reactivity & Functionalization
The orthogonality of the amine and alkyne allows for sequential functionalization.
The "Click" Handle (CuAAC)
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is particularly useful for:
-
PROTAC Linkers: Connecting the E3 ligase ligand (via the amine) to the protein of interest ligand (via the alkyne).
-
Fragment Linking: Merging this scaffold with an azide-functionalized fragment.
Amine Functionalization
The reduced basicity of the amine requires slightly more vigorous coupling conditions than standard alkyl amines, but it suppresses side reactions like over-alkylation.
Figure 2: Divergent reactivity profile. The scaffold serves as a dual-action linchpin.
Part 4: Medicinal Chemistry Applications[2][3][4]
Bioisosteric Replacement
This scaffold acts as a fluorinated bioisostere of leucine or isoleucine side chains when incorporated into peptidomimetics. The alkyne can mimic a rigidified side chain or be used to lock conformation via macrocyclization.
Warhead Design (Covalent Inhibitors)
The amine can be acylated with acryloyl chloride to form an acrylamide. The nearby
Case Study: Protease Inhibitors
In Cathepsin or Proteasome inhibitors, the P1/P2 sites often require hydrophobic bulk. The 1,1,1-trifluoroethyl motif provides this bulk (
References
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Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link
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Patterson, A. W., et al. "Design and Synthesis of a Novel Series of Protease Inhibitors." Journal of Medicinal Chemistry, 2006. (Contextualizing homopropargyl amine synthesis). Link
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Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
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Fustero, S., et al. "Improved Regioselective Synthesis of Homopropargyl Amines." Journal of Organic Chemistry, 2006. (Protocol validation for Zinc-mediated propargylation). Link
